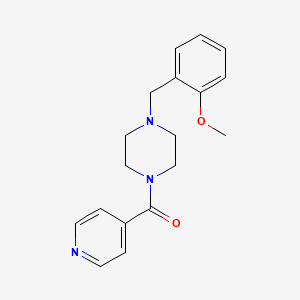![molecular formula C13H16N2O5 B5715319 4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid, commonly known as AMPP, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a small molecule inhibitor that targets a specific enzyme, making it a valuable tool in the study of various diseases and disorders.
作用機序
AMPP works by binding to the active site of DPP-IV, preventing the enzyme from cleaving certain peptides and proteins. This leads to an increase in the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play important roles in the regulation of glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
AMPP has been shown to have a number of biochemical and physiological effects, including an increase in insulin secretion, a decrease in blood glucose levels, and an improvement in glucose tolerance. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases and disorders.
実験室実験の利点と制限
One of the main advantages of using AMPP in lab experiments is its specificity for DPP-IV, which allows for the selective inhibition of this enzyme without affecting other enzymes or proteins. However, one limitation of using AMPP is that it may have off-target effects, which can lead to unintended consequences. Additionally, the use of AMPP in animal studies may not accurately reflect its effects in humans.
将来の方向性
There are several potential future directions for the use of AMPP in scientific research. One area of interest is the development of AMPP-based therapies for the treatment of diabetes and related metabolic disorders. Another potential application is the use of AMPP as a tool to study the role of DPP-IV in other diseases and disorders, such as cancer and inflammation. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of AMPP.
合成法
The synthesis of AMPP involves several steps, including the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This intermediate is then reacted with 3-methoxyaniline to form N-acetyl-4-[4-(3-methoxyanilino)]phenol. The final step involves the reaction of this intermediate with diethyl oxalate to form AMPP.
科学的研究の応用
AMPP has been extensively used in scientific research as a tool to study various diseases and disorders. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a critical role in the regulation of glucose metabolism and insulin secretion. This makes AMPP a valuable tool in the study of diabetes and related metabolic disorders.
特性
IUPAC Name |
4-(4-acetamido-3-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-8(16)14-10-4-3-9(7-11(10)20-2)15-12(17)5-6-13(18)19/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHBWRINPSOZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)
![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)

![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)

![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)